Cas no 2229660-35-7 (4,4-difluoro-1-(1-phenylprop-1-en-2-yl)cyclohexan-1-amine)

4,4-Difluoro-1-(1-phenylprop-1-en-2-yl)cyclohexan-1-amine is a fluorinated cyclohexylamine derivative featuring a phenylpropene substituent. The presence of two fluorine atoms at the 4-position of the cyclohexane ring enhances its electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. The amine functionality provides a reactive site for further derivatization, while the phenylpropene moiety offers potential for π-π interactions in molecular recognition. This compound is particularly useful in the synthesis of bioactive molecules due to its balanced lipophilicity and structural rigidity. Its stability under standard conditions ensures reliable handling and storage for laboratory applications.
4,4-difluoro-1-(1-phenylprop-1-en-2-yl)cyclohexan-1-amine structure
2229660-35-7 structure
Product Name:4,4-difluoro-1-(1-phenylprop-1-en-2-yl)cyclohexan-1-amine
CAS No:2229660-35-7
MF:C15H19F2N
MW:251.314871072769
CID:6111330
PubChem ID:165621052
Update Time:2025-08-05

4,4-difluoro-1-(1-phenylprop-1-en-2-yl)cyclohexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 4,4-difluoro-1-(1-phenylprop-1-en-2-yl)cyclohexan-1-amine
    • EN300-1881018
    • 2229660-35-7
    • Inchi: 1S/C15H19F2N/c1-12(11-13-5-3-2-4-6-13)14(18)7-9-15(16,17)10-8-14/h2-6,11H,7-10,18H2,1H3/b12-11-
    • InChI Key: ADAPVJTZRMDTNA-QXMHVHEDSA-N
    • SMILES: FC1(CCC(/C(=C\C2C=CC=CC=2)/C)(CC1)N)F

Computed Properties

  • Exact Mass: 251.14855593g/mol
  • Monoisotopic Mass: 251.14855593g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 26Ų

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Additional information on 4,4-difluoro-1-(1-phenylprop-1-en-2-yl)cyclohexan-1-amine

Introduction to 4,4-difluoro-1-(1-phenylprop-1-en-2-yl)cyclohexan-1-amine (CAS No. 2229660-35-7) in Modern Chemical and Pharmaceutical Research

4,4-difluoro-1-(1-phenylprop-1-en-2-yl)cyclohexan-1-amine, identified by the CAS number 2229660-35-7, is a specialized organic compound that has garnered significant attention in the realm of chemical and pharmaceutical research. This compound belongs to a class of molecules characterized by its unique structural features, including fluoro-substituted aromatic rings and alkenyl side chains, which contribute to its distinct chemical properties and potential biological activities. The presence of both fluorine atoms and a phenylpropenyl group introduces a high degree of molecular complexity, making it a subject of interest for researchers exploring novel synthetic pathways and pharmacological applications.

The structural motif of 4,4-difluoro-1-(1-phenylprop-1-en-2-yl)cyclohexan-1-amine encompasses several key functional groups that are strategically positioned to influence its reactivity and interaction with biological targets. The fluoro-substituents at the 4-position of the cyclohexane ring are known to enhance metabolic stability and binding affinity, while the phenylpropenyl side chain provides a flexible aromatic framework that can engage with various protein receptors. This combination of structural elements makes the compound a promising candidate for further investigation in drug discovery and material science.

In recent years, the pharmaceutical industry has increasingly focused on developing molecules with enhanced bioavailability and improved pharmacokinetic profiles. The fluorine atoms in 4,4-difluoro-1-(1-phenylprop-1-en-2-yl)cyclohexan-1-amine play a crucial role in achieving these objectives. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and electronic properties of drug candidates. The electron-withdrawing nature of fluorine helps in reducing the pKa of acidic protons, which can be beneficial for designing prodrugs or enhancing receptor binding. Additionally, the fluoro-substituted compounds often exhibit greater resistance to enzymatic degradation, leading to prolonged half-lives and improved therapeutic efficacy.

The 1-(1-phenylprop-1-en-2-yl)cyclohexan-1-amine moiety contributes to the compound's versatility by providing a rigid yet adaptable scaffold. The phenylpropenyl group introduces both aromaticity and unsaturation, which can be exploited for hydrogen bonding interactions or π-stacking effects with biological targets. This structural feature is particularly relevant in the context of designing small-molecule inhibitors or agonists that require precise spatial orientation within macromolecular binding sites. The cyclohexane ring further stabilizes the molecule by providing a conformationally favorable environment for functional group interactions.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules with greater accuracy. Molecular modeling studies on 4,4-difluoro-1-(1-phenylpropenyl)-cyclohexanamine have revealed potential binding interactions with various enzymes and receptors involved in critical biological pathways. For instance, simulations suggest that this compound may interact with serine proteases through its fluoro-substituted aromatic ring and phenylpropenyl side chain. Such insights are invaluable for guiding experimental design and optimizing lead compounds for therapeutic applications.

The synthesis of 4,4-difluoro-cyclohexanamine derivatives has been a focus of several research groups due to their potential utility in medicinal chemistry. The introduction of fluorine atoms into the cyclohexane ring typically requires multi-step synthetic routes involving fluorination reactions such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The phenylpropenyl group is often incorporated through palladium-catalyzed coupling reactions between aryl halides or boronic acids, followed by functional group transformations to achieve the desired amine moiety.

In vitro studies have begun to explore the pharmacological profile of CAS No 2229660 35 7 derivatives. Preliminary data suggest that certain analogs exhibit inhibitory activity against target enzymes relevant to inflammatory diseases and cancer metabolism. The fluoro-substituents appear to enhance binding affinity by stabilizing key interactions within the active site, while the phenylpropenyl group contributes to selective recognition through hydrophobic and π-interactions. These findings underscore the importance of structural optimization in developing high-affinity ligands for therapeutic intervention.

The role of fluorinated amine compounds in drug development cannot be overstated. Amines are fundamental pharmacophores found in numerous FDA-approved drugs due to their ability to form hydrogen bonds with biological targets. When combined with fluorine substitution, amine-containing compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts. This has led to increased interest in exploring fluorinated amine derivatives as potential drug candidates for treating various diseases.

Future research directions for 4,4-difluoro-cyclohexanamine derivatives may include exploring their potential as scaffolds for designing next-generation therapeutics. By leveraging structure-based drug design principles and high-throughput screening techniques, researchers can rapidly identify novel analogs with enhanced potency and selectivity. Additionally, green chemistry approaches may be employed to develop more sustainable synthetic methodologies for producing these valuable compounds.

The integration of machine learning algorithms into drug discovery pipelines has revolutionized the way new molecular entities are identified and optimized. Predictive models based on large datasets of bioactive compounds can accelerate virtual screening efforts and guide experimental synthesis strategies for CAS No 2229660 35 7 derivatives. These computational tools enable researchers to prioritize promising candidates based on their predicted biological activity, solubility, toxicity profiles, and other critical parameters.

In conclusion,4 4 difluoro 1 (1 phenylprop 1 en 2 yl) cyclohexan 1 amine (CAS No 2229660 35 7) represents an intriguing molecule with significant potential in chemical biology and pharmaceutical research Its unique structural features including fluoro substituents aromatic rings alkene side chains make it a versatile scaffold for developing novel therapeutic agents Further exploration through computational modeling synthetic chemistry bioassays will likely uncover additional applications contributing advances human health

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